molecular formula C19H19N3O3 B4393028 N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide

Cat. No. B4393028
M. Wt: 337.4 g/mol
InChI Key: AEIRNHHCDQJWDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide, also known as Compound A, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide A exerts its effects through multiple mechanisms of action. One of the main mechanisms is through the inhibition of the NF-κB pathway, which is involved in inflammation and cancer development. N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide A also activates the Nrf2 pathway, which is involved in antioxidant defense and cellular protection. Additionally, N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide A has been shown to modulate the activity of various enzymes and proteins involved in cell signaling and metabolism.
Biochemical and Physiological Effects:
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide A has been shown to have various biochemical and physiological effects, including reducing inflammation, inducing apoptosis, protecting neurons from damage, improving cognitive function, and modulating cell signaling and metabolism. These effects have been observed in animal models and in vitro studies.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide A in lab experiments is its specificity for certain targets, such as the NF-κB and Nrf2 pathways. This allows for more precise and targeted studies. However, one limitation is the lack of human clinical trials, which limits our understanding of its potential therapeutic applications in humans.

Future Directions

There are several future directions for research on N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide A. One area of interest is its potential applications in cancer therapy, particularly in combination with other treatments. Another area is its potential use in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to understand the potential side effects and toxicity of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide A in humans.
Conclusion:
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide A is a synthetic compound that has shown potential for various applications in scientific research. Its specificity for certain targets and multiple mechanisms of action make it a promising candidate for further study. However, more research is needed to fully understand its potential therapeutic applications and any potential side effects.

Scientific Research Applications

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide A has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide A has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neurodegenerative diseases, N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide A has been studied for its potential to protect neurons from damage and improve cognitive function. Inflammation is also an area of interest for N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide A, as it has been shown to reduce inflammation in animal models.

properties

IUPAC Name

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-7-6-8-15(11-13)18-21-17(25-22-18)12-20-19(23)14(2)24-16-9-4-3-5-10-16/h3-11,14H,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIRNHHCDQJWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide
Reactant of Route 2
Reactant of Route 2
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide
Reactant of Route 3
Reactant of Route 3
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide
Reactant of Route 4
Reactant of Route 4
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide
Reactant of Route 5
Reactant of Route 5
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide
Reactant of Route 6
Reactant of Route 6
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.